2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
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Description
2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N6O3 and its molecular weight is 442.479. The purity is usually 95%.
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Biological Activity
The compound 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H20N6O4, with a molecular weight of 444.44 g/mol. The compound features a unique imidazo[2,1-f]purine core structure that is modified with various functional groups, which may influence its biological activity.
Table 1: Structural Properties
Property | Value |
---|---|
Molecular Formula | C23H20N6O4 |
Molecular Weight | 444.44 g/mol |
IUPAC Name | This compound |
CAS Number | 896294-92-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways.
Potential Targets
- Adenosine Receptors : The compound may exhibit activity as an antagonist at A3 adenosine receptors, which are implicated in inflammation and cancer progression .
- Kinase Inhibition : It could also inhibit kinases involved in cell signaling pathways that regulate cell growth and survival .
Case Studies and Research Findings
Recent studies have highlighted the potential anti-cancer properties of the compound. For instance:
- Anti-cancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of certain leukemia cell lines. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating significant potency against these cancer cells .
- Mechanistic Insights : Research indicated that treatment with this compound leads to down-regulation of key signaling pathways associated with tumor growth. Specifically, it was observed to reduce levels of phosphorylated ERK1/2 in treated cells .
Table 2: Biological Activity Summary
Activity Type | Target/Effect | IC50 (µM) |
---|---|---|
Anti-cancer | Proliferation inhibition in leukemia | ~0.3 - 1.2 |
Kinase inhibition | Down-regulation of ERK signaling | Not specified |
Adenosine receptor antagonism | Potential modulation of inflammation | Not specified |
Properties
IUPAC Name |
2-[6-(4-ethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-3-15-9-11-17(12-10-15)30-18(16-7-5-4-6-8-16)13-28-20-21(26-23(28)30)27(2)24(33)29(22(20)32)14-19(25)31/h4-13H,3,14H2,1-2H3,(H2,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCDSJKILATKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.